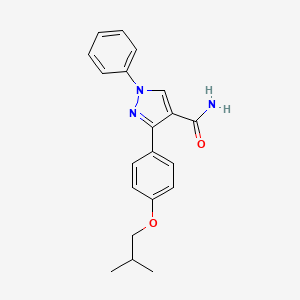

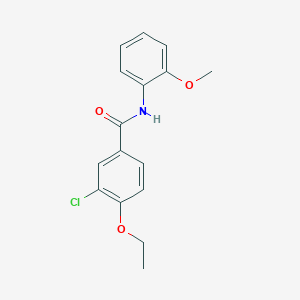

3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, a class known for its wide range of applications in pharmaceuticals, agriculture, and materials science. Pyrazole derivatives are recognized for their diverse biological activities and chemical properties, making them of interest in synthetic organic chemistry and drug design.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with diketones or their equivalents. For compounds similar to "3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide," an approach might involve the reaction between a suitably substituted phenyl hydrazine and a β-diketone or β-ketoester in the presence of acid or base catalysts to form the pyrazole core, followed by subsequent functionalization to introduce the isobutoxyphenyl and phenyl groups (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule. For example, the crystal structure of a related pyrazole derivative showed specific dihedral angles between rings, confirming their conformation and highlighting intermolecular hydrogen bond interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of multiple reactive sites. The reactivity can be influenced by substituents on the pyrazole ring, which can either activate or deactivate the ring towards further chemical transformations. Functional groups such as carboxamide provide additional reaction pathways, including amidation and hydrolysis.

Physical Properties Analysis

The physical properties of pyrazole derivatives like "3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide" are influenced by their molecular structure. Compounds in this class typically exhibit good thermal stability and may have distinct melting points, solubilities, and crystalline forms. These properties are crucial for the compound's application in various fields and can be tailored through chemical modifications (Kumara et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as Febuxostat, is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolism of purines in the body, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid .

Mode of Action

Febuxostat is a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting xanthine oxidase, Febuxostat prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid in the body .

Biochemical Pathways

The inhibition of xanthine oxidase by Febuxostat affects the purine metabolism pathway . This pathway is responsible for the synthesis and degradation of purines, which are essential compounds for nucleic acid synthesis, energy-requiring reactions, cofactor reactions, and intercellular and intracellular signaling . By inhibiting xanthine oxidase, Febuxostat disrupts the final steps of purine degradation, leading to a decrease in uric acid production .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed following oral administration . It is extensively bound to plasma proteins, particularly albumin . The drug is metabolized via several cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases . The elimination half-life of Febuxostat is approximately 5-8 hours . It is excreted in both urine and feces, mostly as metabolites .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This is beneficial in conditions such as gout, where the accumulation of uric acid crystals in joints leads to inflammation and pain . By reducing uric acid production, Febuxostat can help to alleviate the symptoms of gout and prevent future gout attacks .

Action Environment

The action of Febuxostat can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Additionally, the efficacy of Febuxostat may be influenced by the patient’s renal function, as impaired renal function can lead to increased serum concentrations of the drug . The stability of Febuxostat may also be affected by storage conditions, with the drug needing to be stored in a cool, dry place .

Propriétés

IUPAC Name |

3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14(2)13-25-17-10-8-15(9-11-17)19-18(20(21)24)12-23(22-19)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H2,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANATQFMKZSGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5817781.png)

![N-acetyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5817800.png)

![2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5817809.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide](/img/structure/B5817814.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5817821.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5817829.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5817839.png)

![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)

![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5817844.png)

![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)